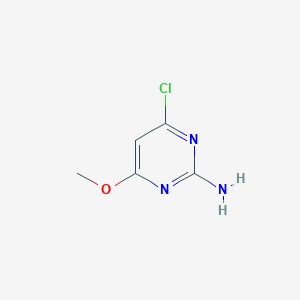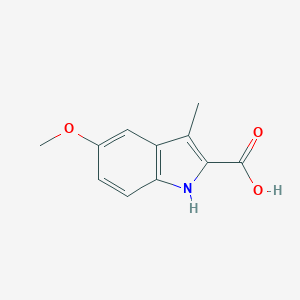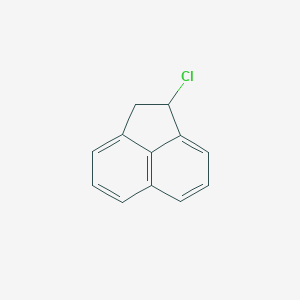![molecular formula C28H35N7O9 B129914 (2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid CAS No. 140486-68-6](/img/structure/B129914.png)
(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid is a synthetic compound that combines the properties of poly-N(5)-(3-hydroxypropylglutamine) and prazosin carbamate. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to exhibit properties that are beneficial for drug delivery systems and other biomedical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid typically involves a multi-step process. The initial step involves the preparation of N(5)-(3-hydroxypropylglutamine) through the reaction of glutamine with 3-hydroxypropylamine under controlled conditions. This intermediate is then polymerized to form poly-N(5)-(3-hydroxypropylglutamine). The final step involves the carbamation of the polymer with prazosin isocyanate to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbamate groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and hydroxyl sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates and ethers.
Wissenschaftliche Forschungsanwendungen
(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery system due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in targeted drug delivery, particularly for cardiovascular diseases due to the presence of prazosin.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced mechanical strength and thermal stability.
Wirkmechanismus
The mechanism of action of (2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The prazosin moiety in the compound acts as an alpha-1 adrenergic receptor antagonist, which helps in the relaxation of blood vessels and reduction of blood pressure. The polymeric nature of the compound allows for sustained release of the active moiety, enhancing its therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Poly-N(5)-(3-hydroxypropylglutamine): Lacks the prazosin moiety and thus does not exhibit the same cardiovascular effects.
Prazosin carbamate: A simpler compound that does not have the polymeric properties of (2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid.
Uniqueness: this compound is unique due to its combination of polymeric properties and the pharmacological activity of prazosin. This dual functionality makes it a versatile compound for various applications, particularly in the field of drug delivery and biomedical research.
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7O9/c1-41-21-15-17-19(16-22(21)42-2)31-27(35-11-9-34(10-12-35)25(37)20-5-3-13-43-20)32-24(17)33-28(40)44-14-4-8-30-18(26(38)39)6-7-23(29)36/h3,5,13,15-16,18,30H,4,6-12,14H2,1-2H3,(H2,29,36)(H,38,39)(H,31,32,33,40)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUSYCOEKIPOMN-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC(=O)OCCCNC(CCC(=O)N)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC(=O)OCCCN[C@@H](CCC(=O)N)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161411 |
Source


|
| Record name | Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140486-68-6 |
Source


|
| Record name | Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)



![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)







![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)

